1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
Description
Properties
Molecular Formula |
C10H14BrNOS |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2 |
InChI Key |
VLGNDARDVULEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
Biological Activity
1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is CHBrN, and it features a bromothiophene moiety linked to a tetrahydrofuran derivative. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing bromothiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
The anticancer activity of thiophene derivatives has also been documented. Compounds similar to 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted on a series of bromothiophene derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL, indicating potent antibacterial activity .
Study 2: Anticancer Activity
In vitro assays revealed that related thiophene compounds could induce apoptosis in HeLa cells with an IC value of approximately 50 µM. The study highlighted the role of these compounds in targeting specific signaling pathways involved in cell growth and survival .
Data Table: Summary of Biological Activities
The biological activity of 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate integration into bacterial membranes, leading to disruption and cell death.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative NMR Data for Selected Compounds
Preparation Methods
Method A: Nucleophilic Substitution on 5-Bromothiophene-2-carbonitrile
- Starting Material: 5-bromothiophene-2-carbonitrile
- Reagents: Ammonia or primary amines, catalytic hydrogenation conditions
- Procedure:
- Dissolve 5-bromothiophene-2-carbonitrile in anhydrous ethanol.
- Bubble ammonia gas or add aqueous ammonia solution.
- Heat under reflux at 80–100°C for 12–24 hours.
- Work-up involves concentration and purification via recrystallization or chromatography.
- Outcome: Formation of 5-bromothiophen-2-ylmethylamine with yields around 70–85%.
Method B: Reductive Amination of 5-Bromothiophene-2-carbaldehyde
- Starting Material: 5-bromothiophene-2-carbaldehyde
- Reagents: Ammonia or primary amines, sodium cyanoborohydride
- Procedure:
- Mix aldehyde with ammonia in methanol.
- Add sodium cyanoborohydride slowly at room temperature.
- Stir for 12–16 hours.
- Purify by extraction and chromatography.
- Advantages: High selectivity and yields (up to 80%).
Functionalization of the Methylamine Derivative
The next step involves converting the methylamine into the desired N-((tetrahydrofuran-2-yl)methyl)methanamine .
Method A: Reductive Alkylation with Tetrahydrofuran-2-carbaldehyde
- Reagents: Tetrahydrofuran-2-carbaldehyde, sodium cyanoborohydride
- Procedure:
- Dissolve methylamine in methanol.
- Add tetrahydrofuran-2-carbaldehyde.
- Add sodium cyanoborohydride slowly.
- Stir at room temperature for 12–24 hours.
- Purify via extraction and chromatography.
- Outcome: Formation of the N-((tetrahydrofuran-2-yl)methyl)methanamine derivative.
Method B: Nucleophilic Substitution on a Protected Intermediate
- Preparation of a protected amine (e.g., via formation of a suitable intermediate such as a chloromethyl derivative) followed by nucleophilic substitution with tetrahydrofuran-2-ylmethylamine.
Coupling of the Thiophene and Amine Components
The final step involves coupling the bromothiophene methylamine with the tetrahydrofuran-2-ylmethylamine derivative, typically via nucleophilic substitution or amide bond formation.
Method:
- Reagents: Suitable coupling agents such as HATU, EDCI, or DCC
- Procedure:
- Activate the carboxylic acid or suitable precursor with HATU or EDCI in dry DMF or DMSO.
- Add the amine component (N-((tetrahydrofuran-2-yl)methyl)methanamine).
- Stir at room temperature or slightly elevated temperature for 12–24 hours.
- Purify by chromatography or recrystallization.
Summary of Key Data and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-bromothiophene-2-carbonitrile | NH₃ or amines | Ethanol | Reflux (80–100°C) | 70–85% | Nucleophilic substitution |
| 2 | 5-bromothiophene-2-carbaldehyde | NH₃ or amines + NaBH₃CN | Methanol | Room temp | 80% | Reductive amination |
| 3 | Methylamine derivative | Tetrahydrofuran-2-carbaldehyde + NaBH₃CN | Methanol | Room temp | 75–85% | Reductive alkylation |
| 4 | Activated intermediate | Coupling agents (HATU) | DMF/DMSO | Room temp | 70–90% | Amide bond formation |
Notes on Material Purity and Characterization
- Purification: Recrystallization from ethanol or chromatography (silica gel, gradient elution)
- Characterization: Confirmed via NMR (¹H, ¹³C), LC-MS, and IR spectroscopy.
- Yield optimization: Strict control of reaction temperature, stoichiometry, and reaction time improves yields.
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods used for structurally related amines (e.g., General Methods B/C in ). Key steps include:
- Synthesis : Use of bromothiophene precursors coupled with tetrahydrofuran-methylamine derivatives under inert atmospheres.
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromothiophene protons at δ 6.5–7.0 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.111 for related bromothiophene amines) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 6.8 (thiophene-H), δ 3.7 (CH₂-N) | |
| HRMS | m/z 207.111 (C₆H₈BrNS) |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use P95 respirators (NIOSH) or EN 143-certified masks, chemical-resistant gloves, and safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust .
- Emergency Measures :
- Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
- Eye Exposure : Rinse with water for 15 minutes .
- Environmental Precautions : Prevent drainage contamination; use chemical waste disposal services .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography :
Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
Structure Solution : Employ SHELXT or OLEX2 for phase determination .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Low-Resolution Data : Use twin refinement in SHELXL for overlapping peaks .
- Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Q. What strategies are effective for identifying and characterizing synthetic by-products?
- Methodological Answer :
- Analytical Workflow :
HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate by-products.
HRMS/MS : Fragment ions (e.g., m/z 192.260 for N-alkylated impurities) .
NMR : Compare ¹H shifts of by-products (e.g., upfield shifts for dehalogenated analogs) .
- Example : A common by-product, N-methylated derivatives, can arise from excess methylamine in synthesis .
Q. How can computational modeling enhance structural and reactivity studies of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-31G(d) level to predict bond angles/distances.
- Compare with X-ray data to validate computational models .
- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
- Software Integration : Export crystallographic data from OLEX2 to Gaussian for hybrid analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
